molecular formula C11H10O4 B11892975 Methyl 1-oxoisochroman-3-carboxylate CAS No. 17225-04-6

Methyl 1-oxoisochroman-3-carboxylate

Cat. No.: B11892975
CAS No.: 17225-04-6
M. Wt: 206.19 g/mol
InChI Key: YKOIZNDTYIQNJQ-UHFFFAOYSA-N
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Description

Methyl 1-oxoisochroman-3-carboxylate is an organic compound belonging to the class of isochroman derivatives It is characterized by a fused ring system consisting of a benzene ring and a lactone ring, with a methyl ester group attached to the carboxylate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 1-oxoisochroman-3-carboxylate can be synthesized through several synthetic routes. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For example, the reaction of 2-hydroxybenzaldehyde with diethyl malonate in the presence of a base, followed by cyclization and esterification, can yield this compound.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-oxoisochroman-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the lactone ring to a dihydro derivative.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the ester group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce dihydro derivatives.

Scientific Research Applications

Methyl 1-oxoisochroman-3-carboxylate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and natural products.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a lead compound for drug development.

    Industry: It is used in the production of fine chemicals and as a building block in material science.

Mechanism of Action

The mechanism of action of methyl 1-oxoisochroman-3-carboxylate involves its interaction with specific molecular targets and pathways. For instance, its biological activity may be attributed to its ability to inhibit certain enzymes or interact with cellular receptors. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 1-hydroxyisochroman-3-carboxylate
  • Ethyl 1-oxoisochroman-3-carboxylate
  • Methyl 1-oxoisochroman-4-carboxylate

Uniqueness

Methyl 1-oxoisochroman-3-carboxylate is unique due to its specific structural features, such as the position of the ester group and the lactone ring

Properties

IUPAC Name

methyl 1-oxo-3,4-dihydroisochromene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10O4/c1-14-11(13)9-6-7-4-2-3-5-8(7)10(12)15-9/h2-5,9H,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKOIZNDTYIQNJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CC2=CC=CC=C2C(=O)O1
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10O4
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501210506
Record name Methyl 3,4-dihydro-1-oxo-1H-2-benzopyran-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501210506
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.19 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17225-04-6
Record name Methyl 3,4-dihydro-1-oxo-1H-2-benzopyran-3-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=17225-04-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 3,4-dihydro-1-oxo-1H-2-benzopyran-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501210506
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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